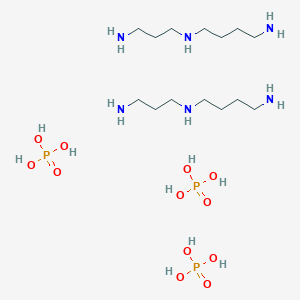
Spermidine phosphate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid is a compound that belongs to the class of polyamines. Polyamines are organic compounds having two or more primary amino groups. This compound is known for its involvement in various biological processes, including cell proliferation and differentiation. It is also recognized for its antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid typically involves the reaction of butane-1,4-diamine with 3-aminopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as crystallization and distillation .
化学反応の分析
Types of Reactions
N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted polyamines, aldehydes, and ketones, depending on the reaction conditions and reagents used .
科学的研究の応用
Agricultural Applications
1.1 Enhancing Plant Stress Tolerance
Spermidine has been extensively studied for its role in enhancing plant tolerance to abiotic stresses, particularly salt stress. Research indicates that exogenous application of spermidine can significantly improve physiological responses in plants under saline conditions.
-
Case Study: Oat Seedlings
A study on oat seedlings subjected to salt stress demonstrated that foliar application of spermidine (0.75 mM) increased the activities of key antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and ascorbate peroxidase (APX). This resulted in reduced oxidative damage and improved plant health under stress conditions . -
Data Table: Effects of Spermidine on Antioxidant Enzymes
Treatment SOD Activity (%) POD Activity (%) CAT Activity (%) APX Activity (%) Control 100 100 100 100 Salt Only 75 80 70 65 Salt + Spd 107.9 112.9 115.7 146.0
1.2 Disease Resistance
Spermidine phosphate salt has also shown promise in controlling plant diseases caused by nematodes.
- Case Study: Pine Wilt Disease
Research revealed that spermidine salts, including spermidine phosphate, exhibit high virulence against Bursaphelenchus nematodes responsible for pine wilt disease. The application of these salts resulted in significant mortality rates among nematodes, making them potential candidates for environmentally friendly pest control strategies .
Immunological Applications
2.1 Immunopotentiation
This compound has been identified as an immunopotentiator, enhancing cellular immunity.
- Case Study: Immune Response Modulation
In clinical studies, administration of spermidine at varying doses demonstrated an ability to enhance normal cellular immunity while inhibiting suppressor cell activity. This modulation is crucial for treating various immune-related diseases including cancer and infections .
Cellular Mechanisms and Longevity
Recent studies have highlighted the role of spermidine in cellular mechanisms related to autophagy and longevity.
- Case Study: Autophagy Regulation
Research indicates that spermidine induces autophagy through the activation of specific cellular pathways, which is vital for maintaining cellular homeostasis under stress conditions. This property is being explored for its potential therapeutic applications in age-related diseases .
作用機序
The mechanism by which N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid exerts its effects involves its interaction with various molecular targets and pathways. It is known to regulate ion transport, calcium dynamics, and protein kinase activity. These interactions lead to downstream effects on gene expression, protein synthesis, and cellular metabolism .
類似化合物との比較
Similar Compounds
Spermidine: N-(3-aminopropyl)butane-1,4-diamine
Spermine: N,N’-bis(3-aminopropyl)butane-1,4-diamine
Putrescine: Butane-1,4-diamine
Uniqueness
N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its phosphoric acid component also imparts additional properties, such as enhanced solubility and reactivity, compared to other similar polyamines.
特性
CAS番号 |
1945-32-0 |
|---|---|
分子式 |
C14H47N6O12P3 |
分子量 |
584.48 g/mol |
IUPAC名 |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |
InChIキー |
RQFVSMCFDFGRDX-UHFFFAOYSA-N |
SMILES |
C(CCNCCCN)CN.C(CCNCCCN)CN.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
正規SMILES |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
Key on ui other cas no. |
49721-50-8 |
同義語 |
N-(3-Aminopropyl)-1,4-butanediamine/phosphoric acid,(1:x) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















